![molecular formula C19H23ClN2 B2396993 (3-(2,4-Dimethylphenylamino)prop-2-enylidene)2,4-dimethylphenylamine hydrochloride CAS No. 1258781-98-4](/img/structure/B2396993.png)
(3-(2,4-Dimethylphenylamino)prop-2-enylidene)2,4-dimethylphenylamine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the sources I accessed .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the sources I accessed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.86. Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I accessed .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. They inhibit bacterial growth and may be explored as potential agents against various pathogens .
Antifungal Potential
Reports suggest that pyrazolines exhibit antifungal activity. Our compound could be investigated further for its efficacy against fungal infections .
Antiparasitic Effects
Pyrazolines have been studied for their antiparasitic properties. Investigating our compound’s impact on parasites could provide valuable insights for drug development .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Pyrazolines, including our compound, have shown anti-inflammatory effects. Understanding its mechanisms could lead to novel therapeutic strategies .
Antioxidant Activity
Oxidative stress contributes to cellular damage. Pyrazolines may act as antioxidants, scavenging free radicals and protecting cells. Our compound’s antioxidant potential warrants exploration .
Neurotoxicity Assessment
Our compound could be evaluated for its impact on acetylcholinesterase (AchE) activity. AchE is essential for normal nerve function, and alterations can lead to behavioral changes and impaired movement. Investigating its effects on AchE could provide valuable insights .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-3-(2,4-dimethylphenyl)iminoprop-1-enyl]-2,4-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-14-6-8-18(16(3)12-14)20-10-5-11-21-19-9-7-15(2)13-17(19)4;/h5-13,20H,1-4H3;1H/b10-5+,21-11?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERYREXGHJUHMO-HUVFUFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC=NC2=C(C=C(C=C2)C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C=NC2=C(C=C(C=C2)C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,4-Dimethylphenylamino)prop-2-enylidene)2,4-dimethylphenylamine hydrochloride |
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